

# HSD17B13 as a Therapeutic Target for Metabolic Dysfunction-Associated Steatohepatitis (MASH)

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

## **Executive Summary**

Metabolic dysfunction-associated steatohepatitis (MASH) is a progressive form of steatotic liver disease characterized by hepatocellular injury, inflammation, and fibrosis, with a significant risk of progression to cirrhosis and hepatocellular carcinoma (HCC). The therapeutic landscape for MASH is sparse, creating a pressing need for novel, targeted therapies. Human genetics have identified hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) as a compelling therapeutic target. Loss-of-function (LoF) variants in the HSD17B13 gene, particularly the rs72613567 splice variant, are strongly associated with a reduced risk of MASH and its fibrotic progression. HSD17B13 is a lipid droplet-associated protein expressed predominantly in hepatocytes, where it is thought to play a role in lipid and retinol metabolism. Inhibition of HSD17B13 enzymatic activity is therefore a promising strategy to replicate the protective effects observed in individuals carrying the LoF variants. This document provides a comprehensive technical overview of HSD17B13 as a therapeutic target, summarizing the genetic validation, proposed mechanisms of action, preclinical data, and detailed experimental protocols relevant to its investigation.

# Genetic and Clinical Validation of HSD17B13 as a Target



The most compelling evidence for HSD17B13 as a therapeutic target comes from large-scale human genetic studies. Genome-wide association studies (GWAS) have consistently linked a splice variant in the HSD17B13 gene, rs72613567 (T>TA), with protection against various chronic liver diseases.[1][2] This variant creates an alternative splice site, leading to a truncated, enzymatically inactive protein.[3][4] Carriers of this LoF allele exhibit lower levels of the liver enzymes alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[1][5]

The protective association of HSD17B13 LoF variants has been demonstrated across the full spectrum of steatotic liver disease, from simple steatosis to MASH, fibrosis, cirrhosis, and HCC.[5] This robust genetic validation provides a strong foundation for the therapeutic hypothesis that pharmacologically inhibiting HSD17B13 will confer similar protection against MASH progression.

## Table 1: Summary of Genetic Association Studies for HSD17B13 rs72613567 Variant



| Population/Dis<br>ease Cohort                                          | Protective<br>Effect<br>Observed  | Odds Ratio<br>(OR) / Hazard<br>Ratio (HR) per<br>TA allele | 95%<br>Confidence<br>Interval (CI) | Reference |
|------------------------------------------------------------------------|-----------------------------------|------------------------------------------------------------|------------------------------------|-----------|
| Any Liver Disease (Meta- analysis, n=564,702)                          | Protection from any liver disease | 0.73                                                       | 0.61 - 0.87                        | [6]       |
| Liver Cirrhosis<br>(Meta-analysis,<br>n=559,834)                       | Protection from cirrhosis         | 0.81                                                       | 0.76 - 0.88                        | [6]       |
| Hepatocellular<br>Carcinoma<br>(HCC) (Meta-<br>analysis,<br>n=183,179) | Protection from<br>HCC            | 0.64                                                       | 0.53 - 0.77                        | [6]       |
| Alcoholic Liver Disease (ALD) (Homozygotes)                            | 53% reduced risk<br>of ALD        | -                                                          | -                                  | [1]       |
| Non-alcoholic Fatty Liver Disease (NAFLD) (Homozygotes)                | 30% reduced risk<br>of NAFLD      | -                                                          | -                                  | [1]       |
| Alcoholic Liver Disease (Chinese Han Population)                       | 19% reduced risk<br>of ALD        | 0.81                                                       | 0.69 - 0.95                        | [7]       |

### **Mechanism of Action**

HSD17B13 is a member of the short-chain dehydrogenases/reductases (SDR) family and is predominantly and specifically expressed in hepatocytes.[8][9] It localizes to the surface of lipid







droplets (LDs), organelles central to lipid storage and metabolism.[5][8] While its precise physiological function is still under intense investigation, several key activities have been proposed.

Enzymatic Activity: HSD17B13 exhibits NAD+-dependent retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde.[5][9] It may also act on other lipid substrates, including steroids and fatty acids.[10] The protective rs72613567 variant results in a loss of this enzymatic function.[4][5]

Role in Lipid Metabolism: Overexpression of wild-type HSD17B13 in hepatocytes increases the number and size of LDs.[5] Mechanistically, HSD17B13 activity has been linked to the upregulation of the lipogenic transcription factor SREBP-1c (Sterol Regulatory Element-Binding Protein-1c), which in turn drives the expression of genes involved in fatty acid synthesis.[5][10] [11] Inhibition of HSD17B13 is therefore hypothesized to reduce hepatic lipid accumulation.

Pro-Fibrotic Signaling: Recent evidence suggests a direct link between HSD17B13's enzymatic activity and the activation of hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver. Catalytically active HSD17B13 has been shown to upregulate Transforming Growth Factor-beta 1 (TGF- $\beta$ 1), a potent pro-fibrotic cytokine, in hepatocytes.[12] This HSD17B13-driven TGF- $\beta$ 1 signaling can then act in a paracrine manner to activate HSCs and promote collagen synthesis.[12]







#### HSD17B13 Inhibitor Development Workflow



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSD17B13 rs72613567 protects against liver diseases and histological progression of nonalcoholic fatty liver disease: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic variant rs72613567 of HSD17B13 gene reduces alcohol-related liver disease risk in Chinese Han population PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 9. A closer look at the mysterious HSD17B13 PMC [pmc.ncbi.nlm.nih.gov]
- 10. drughunter.com [drughunter.com]
- 11. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [HSD17B13 as a Therapeutic Target for Metabolic Dysfunction-Associated Steatohepatitis (MASH)]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b12386426#hsd17b13-as-a-therapeutic-target-for-mash]

#### Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com